Cas no 2228769-10-4 (5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol)

5-Bromo-2-(4-methylpiperidin-4-yl)oxyphenol is a brominated phenolic compound featuring a substituted piperidine moiety, which enhances its structural versatility for synthetic applications. The presence of the bromo group and the 4-methylpiperidin-4-yloxy substituent contributes to its potential utility as an intermediate in pharmaceutical and agrochemical research. Its distinct molecular architecture allows for selective functionalization, making it valuable in the development of bioactive molecules. The compound’s stability and reactivity profile are advantageous for use in cross-coupling reactions and other transformations requiring electron-rich aromatic systems. Its well-defined structure ensures reproducibility in synthetic pathways, supporting its role in advanced chemical synthesis.
5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol structure
2228769-10-4 structure
Product name:5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol
CAS No:2228769-10-4
MF:C12H16BrNO2
MW:286.164942741394
CID:6420078
PubChem ID:165780506

5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol
    • 5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
    • EN300-1907442
    • 2228769-10-4
    • Inchi: 1S/C12H16BrNO2/c1-12(4-6-14-7-5-12)16-11-3-2-9(13)8-10(11)15/h2-3,8,14-15H,4-7H2,1H3
    • InChI Key: LMQBZDURCOVLSV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)O)OC1(C)CCNCC1

Computed Properties

  • Exact Mass: 285.03644g/mol
  • Monoisotopic Mass: 285.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 41.5Ų

5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1907442-2.5g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
2.5g
$2071.0 2023-09-18
Enamine
EN300-1907442-0.1g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
0.1g
$930.0 2023-09-18
Enamine
EN300-1907442-0.25g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
0.25g
$972.0 2023-09-18
Enamine
EN300-1907442-10g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
10g
$4545.0 2023-09-18
Enamine
EN300-1907442-0.05g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
0.05g
$888.0 2023-09-18
Enamine
EN300-1907442-0.5g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
0.5g
$1014.0 2023-09-18
Enamine
EN300-1907442-5.0g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
5g
$3065.0 2023-06-01
Enamine
EN300-1907442-10.0g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
10g
$4545.0 2023-06-01
Enamine
EN300-1907442-5g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
5g
$3065.0 2023-09-18
Enamine
EN300-1907442-1.0g
5-bromo-2-[(4-methylpiperidin-4-yl)oxy]phenol
2228769-10-4
1g
$1057.0 2023-06-01

Additional information on 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol

Professional Introduction to Compound with CAS No. 2228769-10-4 and Product Name: 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol

The compound identified by the CAS number 2228769-10-4 and the product name 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural features of this molecule, particularly the presence of a bromine substituent and a piperidine ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

Recent research in medicinal chemistry has highlighted the importance of 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol as a versatile intermediate in the synthesis of bioactive molecules. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of complex organic molecules. Additionally, the piperidine ring enhances the lipophilicity of the compound, improving its solubility and permeability across biological membranes, which is a critical factor in drug design.

In the context of contemporary pharmaceutical research, 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol has been explored for its potential role in developing novel therapeutic agents. Studies have demonstrated its utility in generating derivatives that exhibit pharmacological activity across multiple targets. For instance, modifications at the aromatic ring or the piperidine moiety have led to compounds with anti-inflammatory, antiviral, and anticancer properties. These findings underscore the compound's significance as a building block in medicinal chemistry.

The synthesis of 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol involves a series of well-established organic reactions that highlight its synthetic accessibility. The bromination step at the 5-position is typically performed using reagents such as N-bromosuccinimide (NBS), while the introduction of the 4-methylpiperidine group can be achieved through nucleophilic substitution or condensation reactions. These synthetic routes are optimized for high yield and purity, ensuring that the final product is suitable for subsequent biological testing.

From a biological perspective, 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol has been investigated for its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, which could lead to therapeutic benefits. For example, derivatives of this compound have shown promise in inhibiting kinases involved in cancer progression or enzymes implicated in inflammatory diseases. Such findings warrant further exploration to fully elucidate its pharmacological profile.

The use of computational methods has also played a crucial role in understanding the behavior of 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and optimizing lead compounds for clinical development. Additionally, computational studies can help identify potential side effects or toxicities associated with the compound, ensuring that it is safe for further testing.

In conclusion, 5-bromo-2-(4-methylpiperidin-4-yl)oxyphenol (CAS No. 2228769-10-4) represents a promising candidate for drug discovery and development. Its unique structural features and synthetic accessibility make it an attractive scaffold for generating novel bioactive molecules. Ongoing research continues to uncover its potential applications across various therapeutic areas, reinforcing its importance as a key intermediate in pharmaceutical chemistry.

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